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molecular formula C10H7N3O B8624063 8-Azidonaphthalen-1-ol CAS No. 36519-80-9

8-Azidonaphthalen-1-ol

Cat. No. B8624063
M. Wt: 185.18 g/mol
InChI Key: QKOCMCGGUNAXOY-UHFFFAOYSA-N
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Patent
US03933497

Procedure details

A sample of 8-azido-1-naphthylamine (0.368 g., 0.02 mole) was dissolved in warm, dilute sulfuric acid (3 ml. of conc. H2SO4 diluted with 30 ml. of water). The solution was cooled to O°C. and diazotized with a solution of NaNO2 (160 mg., 0.023 mole) in 2 ml. of water. The excess of nitrous acid was destroyed by the addition of urea. The yellow solution of the diazonium salt was diluted with 100 ml. of water and heated at 60°for 1.5 hr. The precipitated material was washed with water, dried and filtered through activated charcoal. Removal of ether left a residue which weighed 35 mg. Recrystallization from petroleum ether gave 1-azido-8-hydroxynaphthalene in the form of pale yellow needles (20 mg., 5.4 percent), m.p. 65°C.-67°C.
Quantity
0.368 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[C:12](N)=[CH:11][CH:10]=[CH:9]2)=[N+:2]=[N-:3].S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+]>O>[N:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[OH:16])[CH:7]=[CH:6][CH:5]=1)=[N+:2]=[N-:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.368 g
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=CC=C2C=CC=C(C12)N
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
160 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in warm
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to O°C
CUSTOM
Type
CUSTOM
Details
The excess of nitrous acid was destroyed by the addition of urea
ADDITION
Type
ADDITION
Details
The yellow solution of the diazonium salt was diluted with 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
of water and heated at 60°for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The precipitated material was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered through activated charcoal
CUSTOM
Type
CUSTOM
Details
Removal of ether
WAIT
Type
WAIT
Details
left a residue which
CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=CC2=CC=CC(=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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